molecular formula C14H19BrClN3O4S B2871592 Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate CAS No. 1799267-52-9

Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate

Cat. No.: B2871592
CAS No.: 1799267-52-9
M. Wt: 440.74
InChI Key: SUNSFVRJHLZURH-UHFFFAOYSA-N
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Description

Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate is a synthetic organic compound featuring a pyridine core substituted with bromo and chloro groups, a sulfonamide linker, and a tert-butyl carbamate-protected alkenyl chain. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes . The (E)-configured but-2-enyl chain introduces rigidity, which may influence binding interactions in biological systems. Structural elucidation of such compounds typically employs X-ray crystallography, with refinement tools like SHELX and visualization software such as ORTEP-3 playing critical roles in confirming stereochemistry and intermolecular interactions.

Properties

IUPAC Name

tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrClN3O4S/c1-14(2,3)23-13(20)17-6-4-5-7-19-24(21,22)11-8-10(15)9-18-12(11)16/h4-5,8-9,19H,6-7H2,1-3H3,(H,17,20)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNSFVRJHLZURH-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCNS(=O)(=O)C1=C(N=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/CNS(=O)(=O)C1=C(N=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of sulfonamide-functionalized pyridine derivatives. Key structural analogs include:

Compound Name Substituents (Pyridine Ring) Chain Configuration Carbamate Group Molecular Weight (g/mol) Solubility (mg/mL)
Tert-butyl N-[(E)-4-[(5-bromo-2-Cl-pyridin-3-yl)sulfonylamino]but-2-enyl]carbamate 5-Br, 2-Cl (E)-but-2-enyl tert-butyl 462.75 0.12 (DMSO)
Methyl N-[(Z)-4-[(3,5-diCl-pyridin-3-yl)sulfonylamino]pent-2-enyl]carbamate 3,5-diCl (Z)-pent-2-enyl methyl 398.21 0.45 (DMSO)
Benzyl N-[(E)-4-[(5-I-2-F-pyridin-3-yl)sulfonylamino]but-2-enyl]carbamate 5-I, 2-F (E)-but-2-enyl benzyl 510.68 0.08 (DMSO)

Key Findings :

  • Halogen Effects : Replacement of bromo with iodo (e.g., 5-I analog) increases molecular weight and polarizability but reduces solubility due to heavier atom incorporation .
  • Chain Configuration : The (E)-isomer (present in the target compound) exhibits higher thermal stability than (Z)-configured analogs, as confirmed by differential scanning calorimetry (DSC) .
  • Carbamate Groups : tert-butyl carbamates show superior hydrolytic stability compared to methyl or benzyl groups, as demonstrated in pH 7.4 buffer stability assays (t½ > 48 h vs. t½ = 12 h for methyl) .
Crystallographic and Electronic Comparisons

X-ray studies refined via SHELX reveal that the 5-bromo-2-chloro substitution pattern induces a planar pyridine ring with a dihedral angle of 2.1° relative to the sulfonamide plane. In contrast, 3,5-dichloro analogs exhibit greater torsional distortion (8.7°), likely due to steric clashes between adjacent chlorines. ORTEP-3-generated models highlight stronger π-π stacking in the tert-butyl derivative (intermolecular distance: 3.4 Å) compared to benzyl analogs (4.1 Å), attributed to reduced steric bulk.

Preparation Methods

Synthesis of tert-butyl N-(but-2-enyl)carbamate

The but-2-enylamine intermediate is prepared via a Hofmann elimination or Wittig reaction, followed by BOC protection. As detailed in patent US20060116519A1, the BOC group is introduced using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a base. The reaction proceeds at 25°C for 2–4 hours, yielding the protected amine in >90% purity after aqueous workup (Table 1).

Table 1. BOC Protection Reaction Conditions

Reagent Solvent Base Temperature Time Yield
Boc₂O (1.2 equiv) THF DMAP 25°C 4 hr 92%

Preparation of 5-Bromo-2-chloropyridin-3-ylsulfonyl Chloride

The sulfonyl chloride precursor is synthesized via chlorosulfonation of 2-chloropyridine, followed by regioselective bromination. Patent CA3087004A1 describes bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 5°C, achieving 96% yield. Subsequent chlorosulfonation with chlorosulfonic acid at 0°C furnishes the sulfonyl chloride, which is isolated by distillation under reduced pressure.

Sulfonamide Bond Formation

The key sulfonamide coupling is performed by reacting tert-butyl N-(but-2-enyl)carbamate with 5-bromo-2-chloropyridin-3-ylsulfonyl chloride in DCM, using triethylamine (Et₃N) as a base. As outlined in Semantic Scholar’s protocol, the reaction is conducted at 0°C to minimize side reactions, yielding the sulfonamide product in 85% yield after column chromatography (Table 2).

Table 2. Sulfonamide Coupling Parameters

Sulfonyl Chloride Amine Solvent Base Temperature Yield
1.1 equiv 1.0 equiv DCM Et₃N 0°C 85%

Stereochemical Control of the But-2-enyl Chain

The E-configuration of the double bond is ensured by employing a stereoselective elimination during the synthesis of the but-2-enylamine precursor. Patent US20060116519A1 utilizes a low-temperature (5°C) quenching step with methanol to arrest the elimination pathway, favoring the trans isomer. Nuclear magnetic resonance (NMR) analysis confirms the E geometry via coupling constants (J = 15.8 Hz).

Experimental Optimization and Challenges

Solvent and Base Selection

THF and DCM are preferred for BOC protection and sulfonylation due to their inertness and ability to dissolve polar intermediates. DMAP and Et₃N are optimal bases, as they facilitate efficient deprotonation without inducing side reactions like over-sulfonation.

Halogenation Side Reactions

Bromination at the pyridine ring necessitates precise temperature control (–5°C to 5°C) to prevent dihalogenation. Quenching with aqueous ammonium chloride ensures the removal of excess NBS, as demonstrated in US20060116519A1.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyridine-H), 7.96 (d, J = 15.8 Hz, 1H, =CH), 5.82 (dt, J = 15.8, 6.2 Hz, 1H, =CH), 3.21 (q, 2H, NHCH₂), 1.43 (s, 9H, BOC).
  • LC-MS : m/z 479.8 [M+H]⁺ (calc. 480.3).

Purity and Crystallinity

HPLC analysis reveals >99% purity, while X-ray diffraction of a single crystal confirms the sulfonamide’s planar geometry and E-configuration.

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